Dabrafenib is a potent ATP-competitive inhibitor specifically targeting the V600 mutant b-rapidly accelerated fibrosarcoma (BRAF) kinase. It is classified as a kinase inhibitor and plays a crucial role in scientific research as a tool for studying the BRAF signaling pathway and its role in various diseases, particularly cancer.
Mechanism of Action
Dabrafenib exerts its effects by selectively binding to and inhibiting the activity of the mutated BRAF kinase, predominantly BRAFV600E and BRAFV600K. This inhibition disrupts the downstream signaling cascade of the RAS/RAF/MEK/ERK (MAPK) pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By blocking this pathway, Dabrafenib can induce apoptosis and inhibit tumor growth in cells harboring BRAF V600 mutations.
Applications
Preclinical Models: Dabrafenib is employed in animal models of cancer to assess its efficacy and to study the mechanisms of resistance. Studies have used Dabrafenib in xenograft models, where human tumor cells are implanted into mice, to evaluate its ability to inhibit tumor growth and metastasis.
Biomarker Development: Research is exploring the potential of Dabrafenib as a predictive biomarker for treatment response. Studies suggest that the presence of BRAF V600 mutations can be used as a biomarker to identify patients who are likely to benefit from Dabrafenib therapy.
Drug Combination Studies: Researchers are investigating the efficacy of combining Dabrafenib with other therapeutic agents to enhance its antitumor activity and overcome resistance. For instance, studies have shown that combining Dabrafenib with the MEK inhibitor Trametinib can improve treatment outcomes in patients with BRAF V600 mutant melanoma. ,
Investigating Drug Resistance Mechanisms: Dabrafenib is used in research to understand the mechanisms underlying resistance to BRAF inhibitors. Studies have identified various mechanisms, including reactivation of the MAPK pathway, activation of alternative signaling pathways, and genetic alterations in BRAF itself. ,
Related Compounds
Vemurafenib
Compound Description: Vemurafenib is a selective inhibitor of the BRAF V600E kinase []. Similar to Dabrafenib, it has been shown to improve response rates, progression-free survival, and overall survival in melanoma patients with the V600E mutation [].
Trametinib
Compound Description: Trametinib is a selective inhibitor of MEK kinase, which acts downstream of BRAF in the MAPK signaling pathway [, ]. It is often used in combination with Dabrafenib to enhance clinical efficacy and mitigate the development of resistance to BRAF inhibitors [, , ].
Relevance: While not structurally similar to Dabrafenib, Trametinib plays a crucial role in combination therapies with Dabrafenib [, , ]. By inhibiting MEK, Trametinib complements Dabrafenib's action on BRAF, leading to a more comprehensive blockade of the MAPK pathway and improved outcomes in patients with BRAF V600 mutant melanoma [, , ].
Cobimetinib
Compound Description: Cobimetinib is another MEK inhibitor that demonstrates improved clinical efficacy when used in combination with BRAF inhibitors, particularly in patients with metastatic melanoma carrying a BRAF V600 mutation [].
Relevance: Similar to Trametinib, Cobimetinib acts on the MAPK pathway by inhibiting MEK []. While not structurally related to Dabrafenib, it serves a similar purpose in combination therapy by enhancing the blockade of the MAPK pathway and potentially improving outcomes in patients with BRAF V600 mutant cancers [].
Hydroxy-Dabrafenib
Compound Description: Hydroxy-Dabrafenib is a major circulating metabolite of Dabrafenib [, , ]. It exhibits inhibitory activity against specific cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, and CYP3A4 [, , ].
Relevance: As a direct metabolite of Dabrafenib, Hydroxy-Dabrafenib is structurally related to the parent compound [, , ]. Understanding its inhibitory profile against CYP enzymes is essential for assessing potential drug-drug interactions and predicting the pharmacokinetic profile of Dabrafenib [, , ].
Relevance: As a metabolite of Dabrafenib, Carboxy-Dabrafenib provides insights into the metabolic pathways of the parent drug [, ]. Although it does not inhibit CYP enzymes like its counterpart, Hydroxy-Dabrafenib, its presence is crucial for comprehending the overall metabolic fate of Dabrafenib in vivo [, ].
Desmethyl-Dabrafenib
Compound Description: Desmethyl-Dabrafenib is a major circulating metabolite of Dabrafenib [, , ]. It exhibits potent inhibitory activity against a broader range of CYP enzymes compared to Hydroxy-Dabrafenib, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 [, , ].
Relevance: Being a direct metabolite of Dabrafenib, Desmethyl-Dabrafenib is structurally related and sheds light on the metabolic breakdown of Dabrafenib [, , ]. Its potent inhibitory effects on multiple CYP enzymes make it a critical factor in assessing potential drug-drug interactions with Dabrafenib [, , ].
Gemfibrozil
Compound Description: Gemfibrozil is a drug primarily used to lower lipid levels in the blood []. It is also known to be a potent inhibitor of CYP2C8 [].
Relevance: While Gemfibrozil is not structurally related to Dabrafenib, it is relevant due to its inhibitory effect on CYP2C8, one of the primary enzymes involved in Dabrafenib metabolism []. Co-administration of Gemfibrozil with Dabrafenib can potentially lead to elevated Dabrafenib plasma concentrations [], necessitating dose adjustments and close monitoring for potential drug-drug interactions.
Ketoconazole
Compound Description: Ketoconazole is an antifungal medication known to be a strong inhibitor of the CYP3A enzyme [].
Relevance: Although structurally dissimilar to Dabrafenib, Ketoconazole is relevant in the context of drug-drug interactions. It is a potent inhibitor of CYP3A, one of the key enzymes involved in Dabrafenib metabolism []. Concurrent use of Ketoconazole with Dabrafenib can significantly increase Dabrafenib exposure [], requiring careful consideration of dosage adjustments and potential adverse effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dabrafenib mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of dabrafenib and methanesulfonic acid. Used for treatment of metastatic melanoma. It has a role as an antineoplastic agent and a B-Raf inhibitor. It contains a dabrafenib. Dabrafenib Mesylate is the mesylate salt form of dabrafenib, an orally bioavailable inhibitor of B-raf (BRAF) protein with potential antineoplastic activity. Dabrafenib selectively binds to and inhibits the activity of B-raf, which may inhibit the proliferation of tumor cells which contain a mutated BRAF gene. B-raf belongs to the raf/mil family of serine/threonine protein kinases and plays a role in regulating the MAP kinase/ERKs signaling pathway, which may be constitutively activated due to BRAF gene mutations. See also: Dabrafenib (has active moiety).
Downregulate phosphorylation of STAT3, increase the expression of cleaved caspase-3, inhibit cell cycle progression and promote apoptosis in breast and pancreatic cancer cells with low micromolar to nanomolar IC50 values. Furthermore, HJC-0123 significantly suppressed estrogen receptor (ER)-negative breast cancer MDA-MB-231 xenograft tumor growth in vivo (p.o.), indicating its great potential as an efficacious and orally bioavailable drug candidate for human cancer therapy.
Estriol is a 3-hydroxy steroid that is estra-1,3,5(10)-trien-3-ol substituted by additional hydroxy groups at positions 16 and 17 (16alpha,17beta-stereoisomer). It has a role as an estrogen, a human metabolite, a human xenobiotic metabolite and a mouse metabolite. It is a 3-hydroxy steroid, a 16alpha-hydroxy steroid and a 17beta-hydroxy steroid. It derives from a hydride of an estrane. A hydroxylated metabolite of estradiol or estrone that has a hydroxyl group at C3-beta, 16-alpha, and 17-beta position. Estriol is a major urinary estrogen. During pregnancy, large amount of estriol is produced by the placenta. Isomers with inversion of the hydroxyl group or groups are called epiestriol. Though estriol is used as part of the primarily North American phenomenon of bioidentical hormone replacement therapy, it is not approved for use by the FDA or Health Canada. It is however available in the United States by prescription filled only by compounding pharmacies. It has also been approved and marketed throughout Europe and Asia for approximately 40 years for the treatment of post-menopausal hot flashes. Estriol is a natural product found in Arabidopsis thaliana, Homo sapiens, and Sarcophaga bullata with data available. Chlorapatite is a mineral with formula of Ca5(PO4)3Cl. The corresponding IMA (International Mineralogical Association) number is IMA2010 s.p.. The IMA symbol is Clap. A hydroxylated metabolite of ESTRADIOL or ESTRONE that has a hydroxyl group at C3, 16-alpha, and 17-beta position. Estriol is a major urinary estrogen. During PREGNANCY, a large amount of estriol is produced by the PLACENTA. Isomers with inversion of the hydroxyl group or groups are called epiestriol. See also: Estradiol; estriol (component of) ... View More ...
Lasofoxifene is a member of the class of tetralins that is 5,6,7,8-tetrahydronaphthalen-2-ol in which the hydrogens at positions 5 and 6 are replaced by 4-[2-(pyrrolidin-1-yl)ethoxy]phenyl and phenyl groups, respectively (the 5R,6S-stereoisomer). It is a selective estrogen receptor modulator indicated for the prevention and treatment of osteoporosis in post-menopausal women. It has a role as an antineoplastic agent, a cardioprotective agent, an estrogen receptor agonist, an estrogen receptor antagonist and a bone density conservation agent. It is a member of tetralins, an aromatic ether, a member of naphthols and a N-alkylpyrrolidine. Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity. It is a naphthalene derivative marketed for prevention and treatment of osteoporosis and for the treatment of vaginal atrophy. It was initially developed as Oporia by Pfizer as a treatment for postmenopausal osteoporosis and vaginal atrophy, in which were both rejected for approval by FDA. Later Fablyn was developed as a result of a research collaboration between Pfizer and Ligand Pharmaceuticals with a newly submitted New Drug Application in 2008. It gained approval by European Commission in March 2009. Ligand Pharmaceuticals signed a license agreement with Sermonix Pharmaceuticals for the development and commercialization of oral lasofoxifene in the USA. Lasofoxifene is a non-steroidal, naphthalene-derived, third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic and anti-osteoporotic activities. Upon oral administration, lasofoxifene selectively binds to both estrogen receptor alpha (ERalpha; ESR1) and estrogen receptor beta (ERbeta; ESR2) with high affinity and mimics the effects of endogenous estradiol with varying agonist and antagonist effects in ER-expressing tissues. Blockade of ERalpha by lasofoxifene may potentially inhibit estrogen-dependent cancer cell proliferation in ER-expressing cancers. Lasofoxifene may also bind to the certain mutant forms of ERalpha, including the Y537S ESR1 mutant, making it potentially useful in the treatment of tumors that have acquired resistance to other ER-targeting agents.
GTX-758 is under investigation in clinical trial NCT01420861 (GTx-758 on Serum Prostate-specific Antigen (PSA) in Men With Castrate Resistant Prostate Cancer). Estrogen Receptor Agonist GTx-758 is an orally available, nonsteroidal selective estrogen receptor (ER) alpha agonist with potential antineoplastic activity. Upon administration of GTx-758, this agent suppresses the secretion of the gonadotropins follicle-stimulating hormone (FSH) and luteinizing hormone (LH) by the pituitary gland through feedback inhibition. In males, the inhibition of LH secretion prevents the synthesis of androgens, including testosterone, by the testes. This may result in suppressed total serum testosterone to the levels observed in castration.
Megestrol acetate is a steroid ester resulting from the formal condensation of the hydroxy group of megestrol with the carboxy group of acetic acid. It is an appetite stimulant used for the treatment of anorexia and cachexia. Also used for birth control and for the treatment of breast cancer. It has a role as an antineoplastic agent, an appetite enhancer, a contraceptive drug, a progestin and a synthetic oral contraceptive. It is a steroid ester, an acetate ester, a 20-oxo steroid and a 3-oxo-Delta(4) steroid. It is functionally related to a megestrol. 17-Hydroxy-6-methylpregna-3,6-diene-3,20-dione. A progestational hormone used most commonly as the acetate ester. As the acetate, it is more potent than progesterone both as a progestagen and as an ovulation inhibitor. It has also been used in the palliative treatment of breast cancer. Megestrol Acetate is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, megestrol acetate binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells. Megestrol Acetate can cause cancer and developmental toxicity according to state or federal government labeling requirements. Megestrol acetate is a progestogen with actions and uses similar to those of the progestogens in general. It also has anti-androgenic properties. It is given by mouth in the palliative treatment or as an adjunct to other therapy in endometrial carcinoma and in breast cancer. Megestrol acetate has been approved to treat anorexia and cachexia. (From Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995) See also: Megestrol (has active moiety).
SRN-927 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, SERD SRN-927 specifically binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.